PF-04691502

PI3K mTOR Kinase Inhibition

Choose PF-04691502 for its unmatched PI3K/mTOR dual inhibition profile. With Ki values of 1.6-2.1 nM against all class I PI3K isoforms and 16 nM for mTOR, it ensures robust pathway blockade in PIK3CA-mutant and PTEN-null models. Its high selectivity (>80 off-target kinases) minimizes confounding effects, making it a superior benchmark for SAR and in vivo studies versus BEZ235 or GDC-0980.

Molecular Formula C22H27N5O4
Molecular Weight 425.5 g/mol
CAS No. 1013101-36-4
Cat. No. B1684001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04691502
CAS1013101-36-4
Synonyms2-amino-8-(4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido(2,3-d)pyrimidin-7(8H)-one
PF-04691502
Molecular FormulaC22H27N5O4
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC
InChIInChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26)
InChIKeyXDLYKKIQACFMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-04691502 (CAS 1013101-36-4): A Potent and Selective Dual PI3K/mTOR Inhibitor for Cancer Research


PF-04691502 (CAS 1013101-36-4) is an ATP-competitive dual inhibitor of class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) [1]. It is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative that potently inhibits recombinant class I PI3K and mTOR in biochemical assays [2]. PF-04691502 has been shown to suppress transformation of avian fibroblasts mediated by wild-type PI3K γ, δ, or mutant PI3Kα and exhibits antitumor activity in preclinical xenograft models [3]. It is supplied as a solid with a molecular weight of 425.48 g/mol and a purity of ≥98% (HPLC) .

PF-04691502 (1013101-36-4): Why Substitution with Other PI3K/mTOR Inhibitors is Not Recommended


Substituting PF-04691502 with another PI3K/mTOR dual inhibitor or an isoform-selective PI3K inhibitor may lead to divergent experimental outcomes due to significant differences in potency, selectivity profile, and off-target activity. PF-04691502 exhibits a unique kinase inhibition profile, with high potency across all four PI3K isoforms (Ki: 1.6-2.1 nM) and mTOR (Ki: 16 nM), and minimal activity against a broad panel of >75 protein kinases [1]. In contrast, other dual inhibitors like BEZ235 display reduced potency against PI3Kβ (IC50: 75 nM) , while GDC-0980 exhibits a different isoform selectivity pattern (PI3Kβ IC50: 27 nM) . Furthermore, isoform-selective inhibitors like CAL-101 (idelalisib), which primarily targets PI3Kδ, do not inhibit mTOR and thus fail to address mTORC1/2 signaling . The quantitative evidence below underscores the unique potency and selectivity profile of PF-04691502, which is critical for studies focused on the PI3K/mTOR pathway.

PF-04691502 (1013101-36-4): Quantitative Evidence for Superior Potency and Selectivity vs. Comparators


PF-04691502 Demonstrates Broad and Potent Inhibition of All Class I PI3K Isoforms and mTOR

PF-04691502 is a potent ATP-competitive inhibitor of all four class I PI3K isoforms and mTOR. Its Ki values for PI3Kα, β, δ, and γ are 1.8, 2.1, 1.6, and 1.9 nM, respectively, and its Ki for mTOR is 16 nM . In comparison, the dual PI3K/mTOR inhibitor BEZ235 (NVP-BEZ235) exhibits significantly lower potency against PI3Kβ (IC50: 75 nM) and reduced potency against other isoforms (PI3Kα IC50: 4 nM; PI3Kγ IC50: 5 nM; PI3Kδ IC50: 7 nM) . GDC-0980 (apitolisib) shows IC50 values of 5 nM (PI3Kα), 27 nM (PI3Kβ), 7 nM (PI3Kδ), and 14 nM (PI3Kγ), and a Ki of 17 nM for mTOR .

PI3K mTOR Kinase Inhibition Biochemical Assay Ki

PF-04691502 Exhibits High Selectivity Over a Broad Panel of Kinases, Minimizing Off-Target Effects

PF-04691502 demonstrates a high degree of selectivity for PI3K and mTOR. It shows no significant inhibitory activity at concentrations ≥10 μM against more than 80 protein kinases, including hVps34, PI3K downstream kinases, and MAPK family members . In contrast, the PI3Kδ-selective inhibitor CAL-101 (idelalisib) exhibits potent inhibition of PI3Kδ (IC50: 2.5 nM) but also shows activity against other isoforms at higher concentrations, with 40- to 300-fold selectivity over PI3Kα/β/γ, and it does not inhibit mTOR . This difference in selectivity profiles is critical for experiments requiring specific pathway modulation.

Selectivity Kinase Profiling Off-Target PI3K

PF-04691502 Potently Inhibits AKT Phosphorylation and Cellular Proliferation in PI3K Pathway-Driven Cancer Cells

In PIK3CA-mutant and PTEN-deleted cancer cell lines, PF-04691502 reduces phosphorylation of AKT at T308 and S473 with IC50 values ranging from 7.5-47 nM and 3.8-20 nM, respectively, and inhibits cell proliferation with IC50 values of 179-313 nM [1]. In comparison, the PI3Kα-selective inhibitor BYL719 (alpelisib) shows IC50 values for pAKT(S473) in the range of 4-100 nM in PIK3CA-mutant cells, but does not directly inhibit mTOR [2]. This data underscores the potent, dual-action cellular activity of PF-04691502.

Cellular Assay pAKT Proliferation IC50

PF-04691502 Demonstrates Significant Antitumor Activity in Preclinical Xenograft Models

Oral administration of PF-04691502 in mice bearing U87 (PTEN null) and SKOV3 (PIK3CA mutation) xenografts resulted in significant antitumor activity, with tumor growth inhibition observed at doses of 5 and 7.5 mg/kg daily [1]. In a separate study, PF-04691502 and gedatolisib (PKI-587), another dual PI3K/mTOR inhibitor, both produced tumor stasis in a panel of six patient-derived ovarian cancer xenograft models, with no observed toxicity during treatment [2]. PF-04691502 exhibited an IC50 of 37 nM in the PTEN-null PC3 prostate cancer cell line and showed in vivo activity in a corresponding xenograft model [3].

In Vivo Xenograft Tumor Growth Inhibition Antitumor

PF-04691502 (1013101-36-4): Recommended Research Applications Based on Quantitative Evidence


Investigating PI3K/mTOR Pathway Addiction in Cancer Cell Lines

PF-04691502 is ideally suited for cellular studies aimed at dissecting the dependency of cancer cells on PI3K/mTOR signaling. Its potent dual inhibition of PI3K (Ki: 1.6-2.1 nM) and mTOR (Ki: 16 nM) ensures robust suppression of both AKT phosphorylation (IC50: 3.8-47 nM) and cell proliferation (IC50: 179-313 nM) in PIK3CA-mutant and PTEN-null cell lines, as demonstrated in U87, SKOV3, and NSCLC models [1]. This makes it a superior choice over isoform-selective inhibitors like BYL719 or CAL-101 for studies requiring complete pathway blockade.

Preclinical In Vivo Efficacy Studies in Xenograft Models

PF-04691502 is a validated tool compound for in vivo studies of PI3K/mTOR inhibition. Its oral bioavailability and established efficacy in U87, SKOV3, PC3, and patient-derived ovarian cancer xenografts at doses of 5-7.5 mg/kg provide a reliable basis for tumor growth inhibition experiments [1][2]. Researchers can leverage this data to benchmark the efficacy of novel agents or combination therapies in similar models.

Kinase Selectivity Profiling and Off-Target Assessment

PF-04691502 serves as a reference compound for studies requiring high selectivity for the PI3K/mTOR pathway. Its lack of significant activity against >80 kinases at 10 µM, including hVps34 and MAPK family members, makes it an excellent control for experiments where off-target kinase inhibition could confound results . This is particularly valuable in phenotypic screening and target validation studies.

Comparative Analysis of Dual PI3K/mTOR Inhibitors

PF-04691502 is an essential comparator for research programs evaluating next-generation dual PI3K/mTOR inhibitors. Its well-characterized potency against PI3Kβ (Ki: 2.1 nM), which is significantly better than that of BEZ235 (IC50: 75 nM) and GDC-0980 (IC50: 27 nM), provides a clear benchmark for assessing improved isoform coverage . This data can guide medicinal chemistry efforts and SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-04691502

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.